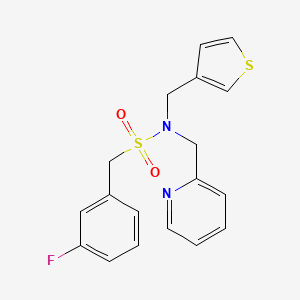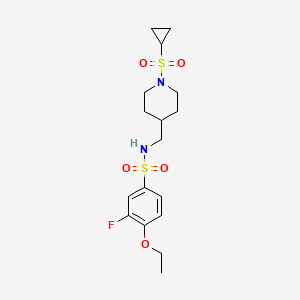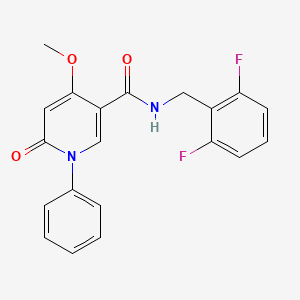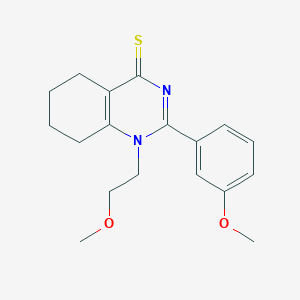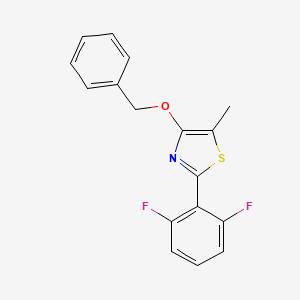
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine, also known as NS8593, is a small molecule that has gained significant interest in scientific research due to its potential as a therapeutic agent. NS8593 belongs to the class of compounds known as ion channel modulators, which have been shown to have a wide range of applications in the treatment of various diseases.
Applications De Recherche Scientifique
Organocatalysis
One notable application of related compounds involves organocatalysis. For instance, a study detailed the use of a catalyst bearing both a pyrrolidine and a sulfone moiety for the highly stereoselective Michael addition of ketones to nitroolefins. This catalyst shows remarkable catalytic activity, yielding products with high efficiency and stereoselectivity on water without the need for additives (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).
Chemosensors
Compounds with structural similarities have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit significant selectivity towards Cu2+ ions, changing color upon complexation, which is crucial for chemosensor applications (Prajkta Gosavi-Mirkute et al., 2017).
Conducting Polymers
Derivatives of bis(pyrrol-2-yl) arylenes, including compounds similar to the mentioned chemical, have been synthesized for their low oxidation potential and stable conducting properties. These findings highlight their potential in electronic materials and devices (G. Sotzing et al., 1996).
Organocatalyst Characterization
Another research area includes the complete NMR assignment of derivatives serving as organocatalysts for asymmetric Michael addition, aiding in understanding the catalyzing mechanism and structural analysis of similar compounds (Cui Yan-fang, 2008).
Propriétés
IUPAC Name |
1-naphthalen-1-ylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,18-9-3-6-14-5-1-2-7-16(14)18)19-11-10-15(13-19)17-8-4-12-22-17/h1-9,12,15H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDKWHZGRXRMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)


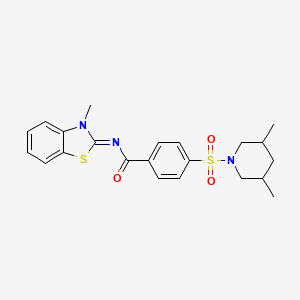

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)
